Darifenacin Impurity C
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Darifenacin N-oxide typically involves the oxidation of Darifenacin. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) in the presence of hydrogen peroxide, and sodium perborate in acetic acid . These reagents facilitate the formation of the N-oxide under mild reaction conditions, ensuring high yields and efficiency .
Industrial Production Methods: Industrial production of Darifenacin N-oxide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors, such as packed-bed microreactors with titanium silicalite and hydrogen peroxide in methanol, has been reported to be safer, greener, and more efficient for large-scale production . This method allows for continuous operation and maintains catalyst activity over extended periods .
Chemical Reactions Analysis
Types of Reactions: Darifenacin N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of tertiary nitrogen compounds to N-oxides.
Reduction: Reduction of N-oxides back to the parent amine.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate, titanium silicalite with hydrogen peroxide, sodium perborate in acetic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Darifenacin N-oxide.
Reduction: Darifenacin.
Substitution: Depending on the nucleophile, various substituted derivatives of Darifenacin N-oxide can be formed.
Scientific Research Applications
Darifenacin N-oxide has several scientific research applications:
Mechanism of Action
Darifenacin N-oxide exerts its effects by interacting with muscarinic acetylcholine receptors, similar to its parent compound, Darifenacin . The N-oxide form may have altered binding affinity and selectivity for these receptors, impacting its pharmacological profile. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
- Clomipramine N-oxide
- Doxepin N-oxide
- Citalopram N-oxide
- Clozapine N-oxide
- Mirtazapine N-oxide
- Olanzapine N-oxide
Comparison: Darifenacin N-oxide is unique due to its specific interaction with muscarinic acetylcholine receptors, particularly the M3 subtype . This selectivity distinguishes it from other N-oxide compounds, which may target different receptors or have different pharmacological effects. Additionally, the synthesis and stability of Darifenacin N-oxide under oxidative conditions make it a valuable compound for studying N-oxide chemistry and its applications .
Properties
Molecular Formula |
C28H30N2O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H30N2O3/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(32,20-25)16-13-21-11-12-26-22(19-21)15-18-33-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-,30?/m1/s1 |
InChI Key |
NWHZIKCUBJRZEN-GOWJNXQMSA-N |
Isomeric SMILES |
C1C[N+](C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-] |
Canonical SMILES |
C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-] |
Origin of Product |
United States |
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